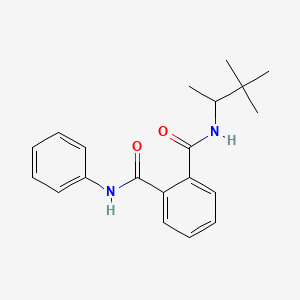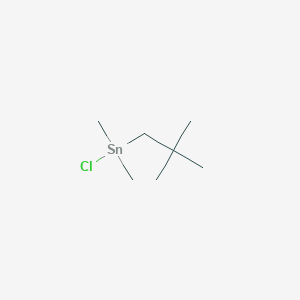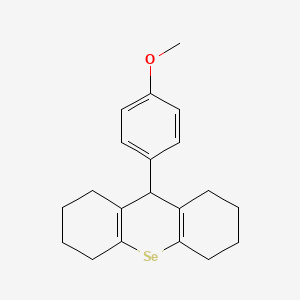
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of a dimethylbutan-2-yl group and a phenyl group attached to a benzene-1,2-dicarboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide typically involves the reaction of 3,3-dimethylbutan-2-amine with phthalic anhydride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-methylbenzene-1,2-dicarboxamide
- N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-ethylbenzene-1,2-dicarboxamide
- N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-propylbenzene-1,2-dicarboxamide
Uniqueness
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide is unique due to the presence of the phenyl group, which imparts distinct chemical properties and biological activities compared to its analogs. The phenyl group can enhance the compound’s stability, solubility, and binding affinity to molecular targets .
Propiedades
Número CAS |
93700-05-1 |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-N-(3,3-dimethylbutan-2-yl)-1-N-phenylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H24N2O2/c1-14(20(2,3)4)21-18(23)16-12-8-9-13-17(16)19(24)22-15-10-6-5-7-11-15/h5-14H,1-4H3,(H,21,23)(H,22,24) |
Clave InChI |
XCSNRQLXWWDEJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C)NC(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)

![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14372262.png)


![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)

![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)
![Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate](/img/structure/B14372305.png)

